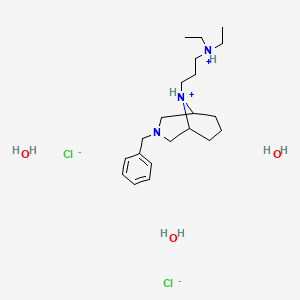

3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate

Description

Structural and Functional Significance in Medicinal Chemistry

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a bicyclic amine system characterized by two nitrogen atoms at the 3- and 9-positions of a fused bicyclo[3.3.1]nonane backbone. This rigid framework enforces a distinct spatial arrangement of substituents, making it a privileged structure in drug design. The scaffold’s dual nitrogen centers enable diverse functionalization: one nitrogen often participates in hydrogen bonding or cation-π interactions with biological targets, while the other serves as an anchor for alkyl or aryl groups that modulate selectivity and affinity.

For instance, substituting the 3-position with a benzyl group introduces aromaticity, which enhances interactions with hydrophobic pockets in proteins such as nicotinic acetylcholine receptors (nAChRs). At the 9-position, the 3-(diethylamino)propyl chain contributes a tertiary amine capable of protonation under physiological conditions, thereby influencing solubility and membrane permeability. This substitution pattern mirrors strategies observed in related scaffolds like 3,7-diazabicyclo[3.3.1]nonane (bispidine), where carboxamide-linked aryl groups improve α4β2 nAChR subtype selectivity.

Table 1: Comparative Analysis of Diazabicyclo[3.3.1]nonane Derivatives

The scaffold’s rigidity also minimizes conformational entropy loss upon binding, a critical factor for optimizing ligand efficiency. Computational studies suggest that the 3,9-diazabicyclo[3.3.1]nonane framework adopts a chair-boat conformation, positioning substituents for optimal target engagement. This geometric precision has been exploited in designing inhibitors for FK506-binding proteins (FKBPs), where the scaffold’s shape complements the prolyl isomerase active site.

Historical Context and Evolution of Bicyclic Diazabicyclo Compounds

The synthesis of nitrogen-bridgehead compounds dates to the mid-20th century, with early efforts focused on alkaloid analogs like sparteine. Initial methods relied on cyclization reactions of linear diamines, but yields were low due to competing polymerization. The 1990s saw advances in stereocontrol via transition-metal catalysis, enabling the construction of bicyclic frameworks with defined stereochemistry. For example, palladium-catalyzed Negishi coupling and Shi epoxidation were pivotal in synthesizing 5-hydroxy diazabicyclo[4.3.1]decane-2-one derivatives, which exhibited nanomolar affinity for FKBP51.

The 2000s marked a shift toward diversity-oriented synthesis (DOS) of diazabicyclo scaffolds. Researchers developed modular strategies to append varied substituents, such as aryl, heteroaryl, and aminoalkyl groups, to the core structure. A landmark study in 2013 demonstrated that 3,7-diazabicyclo[3.3.1]nonane derivatives with para-substituted benzoyl groups achieved submicromolar binding to α4β2 nAChRs, underscoring the scaffold’s versatility. Concurrently, solid-phase synthesis techniques allowed rapid generation of bispidine-amino acid conjugates, which showed antiviral activity against Japanese encephalitis virus by disrupting protein-protein interactions.

Recent innovations emphasize stereoselective functionalization . For instance, Vassilikogiannakis’ 2016 photooxygenation method produced pyrrolizidine and indolizidine analogs from furan precursors, expanding access to structurally complex variants. These advancements have cemented diazabicyclo[3.3.1]nonane derivatives as indispensable tools in probing neurotransmitter receptors and designing therapeutics for neurological disorders.

Properties

CAS No. |

23462-16-0 |

|---|---|

Molecular Formula |

C21H43Cl2N3O3 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

3-(3-benzyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)propyl-diethylazanium;dichloride;trihydrate |

InChI |

InChI=1S/C21H35N3.2ClH.3H2O/c1-3-22(4-2)14-9-15-24-20-12-8-13-21(24)18-23(17-20)16-19-10-6-5-7-11-19;;;;;/h5-7,10-11,20-21H,3-4,8-9,12-18H2,1-2H3;2*1H;3*1H2 |

InChI Key |

ZSYIOODCTFEYQV-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCC[NH+]1C2CCCC1CN(C2)CC3=CC=CC=C3.O.O.O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo[3.3.1]nonane hydrochloride hydrate generally follows a multi-step process involving:

- Construction of the 3,9-diazabicyclo[3.3.1]nonane core.

- Introduction of the benzyl substituent at the 3-position.

- Attachment of the 3-(diethylamino)propyl group at the 9-position.

- Formation of the hydrochloride salt and hydration.

The bicyclic core is typically formed via cyclization reactions involving diamine precursors and appropriate bifunctional reagents, often under controlled temperature and solvent conditions to optimize yield and purity.

Industrially Feasible Process (Based on EP1899337B1 Patent)

A key industrially viable method for synthesizing related diazabicyclo nonane compounds, which can be adapted for the target compound, is described in European Patent EP1899337B1. This process emphasizes:

- Use of dicarboxylic acid esters in C2-C4 alcohol solvents (e.g., ethanol, isobutanol).

- Controlled addition of pyridine-2-aldehyde to the cooled reaction mixture (0–20 °C, preferably 5–10 °C).

- Subsequent addition of methylamine or other amines to form intermediate piperidone derivatives.

- Heating and vacuum drying steps to isolate intermediates.

- Further reaction with aminomethylpyridine and formaldehyde under heating (55–60 °C) to form bicyclic structures.

Though this patent focuses on 3,7-diazabicyclo[3.3.1]nonane derivatives, the methodology is adaptable for synthesizing 3,9-diazabicyclo[3.3.1]nonane compounds by modifying the amine and aldehyde components accordingly.

Table 1: Summary of Key Reaction Parameters from EP1899337B1

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Esterification | Dicarboxylic acid + C2-C4 alcohol | 0–20 | N/A | N/A |

| Aldehyde Addition | Pyridine-2-aldehyde (2.0–2.2 equiv.) | 5–10 | 10–20 min | N/A |

| Amine Addition | Methylamine (excess) | 10 | 90 min | N/A |

| Heating & Drying | Vacuum at 40–45 | 40–45 | Until dry | 88% (intermediate) |

| Cyclization | Aminomethylpyridine + formaldehyde | 55–60 | 2 hours | 56.3% (over 2 steps) |

Specific Synthesis of 3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo[3.3.1]nonane Hydrochloride Hydrate

While direct detailed synthetic routes for this exact compound are scarce in public literature, the synthesis typically involves:

Preparation of the 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane Core:

- Starting from a suitable bicyclic amine precursor or via cyclization of diamine and dialdehyde derivatives.

- Benzylation at the 3-position is achieved by reacting with benzyl halides or benzyl bromide under basic conditions.

Introduction of the 9-(3-(diethylamino)propyl) Side Chain:

- Alkylation of the 9-position nitrogen with 3-(diethylamino)propyl halides (e.g., 3-(diethylamino)propyl chloride or bromide).

- This step is often performed under nucleophilic substitution conditions using polar aprotic solvents like dimethylformamide or acetonitrile.

Formation of the Hydrochloride Salt and Hydrate:

- The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt.

- Controlled crystallization from aqueous or alcoholic solvents yields the hydrate form.

Reaction Conditions and Optimization

- Solvents: Ethanol, isobutanol, or other C2-C4 alcohols are preferred for esterification and cyclization steps due to good solubility and ease of removal.

- Temperature Control: Maintaining low temperatures (0–20 °C) during aldehyde and amine addition steps minimizes side reactions and improves selectivity.

- Stoichiometry: Using slight excesses of aldehyde (2.0–2.2 equivalents) and amine ensures complete conversion.

- Purification: Filtration, washing with isobutanol, and vacuum drying at moderate temperatures (40–50 °C) yield pure intermediates and final products.

Analytical Characterization

- The final compound is characterized by molecular weight (approx. 456.5 g/mol), elemental analysis, and spectroscopic methods (NMR, IR, MS).

- The hydrochloride hydrate form is confirmed by crystallographic and thermal analysis.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Molecular Formula | C21H43Cl2N3O3 | From ChemSpider data |

| Molecular Weight | 456.5 g/mol | Average mass |

| Solvents Used | Ethanol, isobutanol, DMF | For esterification, cyclization, alkylation |

| Temperature Range | 0–60 °C | Low temp for addition, higher for cyclization |

| Reaction Time | 10 min to 2 hours | Depending on step |

| Yield (Intermediate) | Up to 88% | From patent data |

| Overall Yield (Multi-step) | Approx. 56% | For bicyclic compound formation |

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Neurotransmitter Interaction :

- This compound has been noted for its ability to interact with neurotransmitter receptors, particularly in the central nervous system. It acts as a modulator of excitatory neurotransmission, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its role as an antagonist at NMDA receptors helps reduce excitotoxicity associated with excessive glutamate signaling.

-

Potential Antidepressant Activity :

- Research indicates that compounds similar to 3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain . This suggests potential therapeutic applications in treating mood disorders.

Organic Synthesis Applications

-

Versatile Intermediate :

- The compound serves as a versatile intermediate in organic synthesis, allowing for the creation of various derivatives with potentially enhanced biological properties or different functionalities. Its unique structure facilitates modifications that can lead to novel compounds with specific pharmacological activities.

- Synthesis of Analogues :

Neuropharmacological Insights

- Role in Neuroprotection :

- Research on Dual Properties :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate involves its interaction with specific molecular targets. The compound’s diazabicyclo nonane core allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Differences

The 3,9-diazabicyclo[3.3.1]nonane scaffold distinguishes this compound from more commonly studied 3,7-diazabicyclo[3.3.1]nonane derivatives. Positional isomerism in the diazabicyclo system alters molecular geometry, electronic properties, and binding interactions. Key substituent comparisons include:

Biological Activity

3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H30ClN2·H2O

- Molecular Weight : Approximately 332.90 g/mol

The compound features a bicyclic framework with nitrogen atoms and a benzyl group, which significantly contributes to its biological activity and chemical reactivity. The structure allows for interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS) .

The primary mechanism of action for this compound involves its role as a positive allosteric modulator of AMPA receptors . This interaction enhances synaptic transmission and plasticity, which are crucial for cognitive functions such as learning and memory .

Additionally, preliminary studies suggest that this compound may also interact with opioid receptors, particularly delta opioid receptors, indicating potential analgesic properties without the adverse effects associated with traditional opioids .

Biological Activity

The compound exhibits several significant biological activities:

- Neurotransmitter Modulation : It enhances the activity of AMPA receptors, facilitating the influx of sodium and calcium ions into neurons, which is vital for synaptic efficacy .

- Analgesic Properties : Animal studies have shown that it possesses significant antinociceptive effects comparable to established analgesics .

- Sleep Regulation : Research indicates potential applications in treating insomnia through orexin receptor interactions .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Opioid receptor modulation | Analgesic, sleep-promoting | Bicyclic structure with benzyl group |

| 3-Methyl-3-diazabicyclo[4.2.1]nonane | Opioid receptor modulation | Moderate analgesic | Methyl substitution affects binding |

| 8-Benzyloxy-3,8-diazabicyclo[5.3.0]decane | Opioid receptor modulation | Varies by structure | Extended bicyclic system |

Case Studies and Research Findings

Research studies have explored various aspects of the biological activity of this compound:

- Analgesic Effects : In animal models, this compound demonstrated significant pain relief comparable to traditional analgesics .

- Cognitive Enhancement : Studies indicate that compounds with similar structures can enhance cognitive functions by modulating neurotransmitter systems .

- Orexin Receptor Antagonism : The compound has been investigated for its effects on sleep regulation through orexin receptor interactions, showing promise in promoting sleep in experimental models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo[3.3.1]nonane hydrochloride hydrate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Cyclization of diol and amine precursors under anhydrous conditions to form the bicyclic core.

- Step 2 : Alkylation with 3-(diethylamino)propyl groups via nucleophilic substitution.

- Step 3 : Hydrochloride salt formation through acid treatment .

- Key reagents include triethylamine (for base catalysis) and HCl for salt precipitation.

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization).

- X-ray Crystallography : Resolves chiral centers in crystalline forms .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : pH-dependent; highly soluble in polar solvents (e.g., DMSO, methanol) but limited in aqueous buffers.

- Stability : Degrades under prolonged UV exposure; store at -20°C in inert atmospheres.

- Assay : Use accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the bicyclic core during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers.

- Dynamic Kinetic Resolution : Apply asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to control stereoselectivity.

- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereoisomer formation .

Q. What experimental strategies are recommended for studying receptor interactions in neurological models?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled analogs to quantify affinity for neurotransmitter receptors (e.g., σ-1 or NMDA receptors).

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation.

- In Vivo Microdialysis : Measure neurotransmitter release (e.g., serotonin, dopamine) in rodent brains post-administration .

Q. How can conflicting bioactivity data (e.g., agonist vs. antagonist effects) be reconciled?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (1 nM–100 µM) to identify biphasic effects.

- Receptor Subtype Selectivity : Use knockout animal models or siRNA-mediated gene silencing.

- Pharmacokinetic Profiling : Compare plasma/brain concentrations to in vitro IC₅₀ values .

Q. What computational methods optimize reaction conditions for scaled-up synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Identify transition states and intermediates using Gaussian or ORCA software.

- Machine Learning (ML) : Train models on reaction yield datasets to predict optimal temperature, solvent, and catalyst combinations.

- Design of Experiments (DoE) : Use fractional factorial designs to minimize trial runs .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Cross-validate using reference compounds (e.g., haloperidol for σ-1 receptor assays).

- Metabolite Screening : LC-MS/MS to rule out active metabolites confounding results.

- Species-Specific Differences : Compare rodent vs. human receptor orthologs via homology modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.